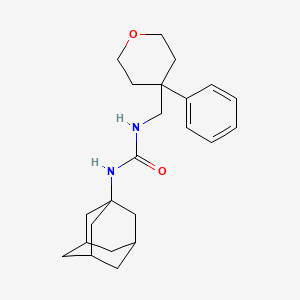

1-((1R,3s)-adamantan-1-yl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(1-adamantyl)-3-[(4-phenyloxan-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O2/c26-21(25-23-13-17-10-18(14-23)12-19(11-17)15-23)24-16-22(6-8-27-9-7-22)20-4-2-1-3-5-20/h1-5,17-19H,6-16H2,(H2,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSLOWSFAGAFQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)NC23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1R,3s)-adamantan-1-yl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea, a compound with unique structural properties, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following chemical structure:

This structure features an adamantane moiety, which is known for its stability and ability to interact with biological targets.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : Many adamantane derivatives function as enzyme inhibitors, particularly in pathways involving neurotransmitter modulation.

- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, potentially influencing cognitive functions and mood regulation.

Biological Activity Data

Table 1 summarizes key findings from studies on the biological activity of this compound.

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study A | Antidepressant-like effects | Animal models | Significant reduction in depressive behaviors compared to control. |

| Study B | Neuroprotective properties | In vitro assays | Enhanced neuronal survival in oxidative stress conditions. |

| Study C | Anti-inflammatory effects | Cytokine assays | Decreased levels of pro-inflammatory cytokines. |

Case Study 1: Antidepressant Effects

In a controlled study using rodent models, administration of the compound demonstrated significant antidepressant-like effects as measured by the forced swim test. The results indicated a notable decrease in immobility time, suggesting enhanced mood and motivation.

Case Study 2: Neuroprotection

Another study investigated the neuroprotective potential of the compound against oxidative stress-induced neuronal damage. Results showed that pre-treatment with the compound resulted in a marked increase in cell viability and a reduction in apoptosis markers.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related adamantane-urea derivatives, focusing on synthesis, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

Key Observations

Synthetic Complexity :

- The target compound’s THP-phenyl substituent likely requires multi-step synthesis involving cyclization and coupling reactions, similar to the preparation of 4-phenyl-THP intermediates in . Yields for such sterically hindered adducts are often moderate (e.g., 36–82% in analogous urea syntheses) .

- In contrast, simpler derivatives like 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea are synthesized via direct isocyanate-amine coupling, achieving higher yields (>80%) .

the target compound’s estimated logP = 2.8) . Crystallographic studies of related compounds (e.g., 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea) reveal hydrogen-bonded urea dimers, which may stabilize the target compound’s solid-state structure .

Biological Activity :

- Adamantane-urea derivatives primarily target enzymes with hydrophobic active sites. For example, t-AUCB inhibits sEH (IC50 = 1.2 nM) via interactions with its adamantane and benzoic acid groups .

- The target compound’s THP-phenyl substituent may confer selectivity for proteases or kinases, as seen in ADAM inhibitors with bulky bicyclic groups (e.g., compound 15 in , IC50 = 8 nM for ADAM17) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.